Enhanced Specificity for Cathepsin B at Neutral pH: A Direct Comparison with Z-Phe-Arg-AMC
At a physiological neutral pH of 7.2, Z-Arg-Arg-AMC demonstrates superior specificity for cathepsin B over the commonly used Z-Phe-Arg-AMC. In a direct head-to-head assay, the specific activity of Z-Arg-Arg-AMC for cathepsin B was 441 pmol AMC/min/μg, while showing no detectable activity (0 pmol AMC/min/μg) for cathepsins L, K, and S [1]. In contrast, Z-Phe-Arg-AMC exhibited significant off-target cleavage, with specific activities of 895 pmol AMC/min/μg for cathepsin B, 420 for cathepsin K, and 29 for cathepsin S [1]. This stark difference highlights that Z-Arg-Arg-AMC is a far more selective probe for cathepsin B in neutral pH environments, reducing background noise and enabling more accurate quantification of this specific protease's activity in complex biological matrices [2].
| Evidence Dimension | Specific Activity (pmol AMC/min/μg) at pH 7.2 |
|---|---|
| Target Compound Data | Cat B: 441; Cat L: 0; Cat K: 0; Cat S: 0 |
| Comparator Or Baseline | Z-Phe-Arg-AMC: Cat B: 895; Cat L: 0; Cat K: 420; Cat S: 29 |
| Quantified Difference | Z-Arg-Arg-AMC shows 0 activity for Cat K/S vs. 420/29 for Z-Phe-Arg-AMC; Cat B activity is 2-fold lower but with near-perfect selectivity. |
| Conditions | Recombinant human cathepsins, 40 µM substrate, pH 7.2, 37°C |
Why This Matters
This high specificity at neutral pH is crucial for accurately quantifying cathepsin B activity in cytosolic, nuclear, or extracellular fractions where multiple cathepsins coexist, avoiding false-positive signals.
- [1] Juliano, L., et al. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry 2023, 62, 15, 2289–2300, Table 1. View Source
- [2] Juliano, L., et al. Figure 5 from 'Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins...' (PMC10399199). View Source
